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Compound of Interest

2-(3-Bromophenyl)-2-methyl-1,3-
Compound Name:
dioxolane

Cat. No.: B503158

CAS Number: 39172-32-2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-2-methyl-1,3-
dioxolane, a halogenated aromatic acetal. This document consolidates essential information
regarding its chemical properties, synthesis, spectral data, and its application as a key
intermediate in organic synthesis, particularly in the context of drug development.

Chemical and Physical Properties

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, also known as 3-bromoacetophenone ethylene
ketal, is a chemical compound with the molecular formula C10H11BrO2.[1] It serves as a
valuable intermediate in multi-step organic syntheses, primarily functioning as a protecting
group for the ketone functionality of 3-bromoacetophenone. The physical and chemical
properties are summarized in the table below.
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Property Value Source

Molecular Formula C10H11BrO2 [1]

Molecular Weight 243.10 g/mol [2]

CAS Number 39172-32-2 [1]
Not explicitly stated, likely a

Appearance o ) ] Inferred
liquid or low-melting solid

Boiling Point 294.8 + 35.0 °C at 760 mmHg

Density 1.4 +0.1 g/cm3

Refractive Index 1.547

- Expected to be soluble in
Solubility Inferred

common organic solvents

Synthesis and Experimental Protocols

The primary synthetic route to 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane involves the

ketalization of 3'-bromoacetophenone with ethylene glycol.[3] This acid-catalyzed reaction is a

standard method for the protection of ketone carbonyl groups.[4][5]

Experimental Protocol: Synthesis of 2-(3-
Bromophenyl)-2-methyl-1,3-dioxolane

This protocol is based on established methods for the synthesis of related dioxolanes.

Materials:

Ethylene glycol

3'-Bromoacetophenone

Toluene or other suitable azeotroping solvent

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
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Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:

¢ A solution of 3'-bromoacetophenone (1.0 eq) in toluene is prepared in a round-bottom flask
equipped with a Dean-Stark apparatus and a reflux condenser.

« Ethylene glycol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq)
are added to the flask.

e The reaction mixture is heated to reflux, and water is removed azeotropically via the Dean-
Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) until the
starting material is consumed.

e Upon completion, the reaction mixture is cooled to room temperature and washed
sequentially with saturated sodium bicarbonate solution, water, and brine.

e The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and
the solvent is removed under reduced pressure to yield the crude product.

« Purification of the crude product can be achieved by vacuum distillation or column
chromatography on silica gel to afford pure 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane.

- Toluene, Ethylene Glycol, p-TSA } Reaction Mixture } Heat } Reflux with Dean—S[ark‘ Cool, Wash ‘ Work-up | D1 Concentrate

} 23 -2-methyl-1,3-dioxol

Click to download full resolution via product page

Synthesis workflow for 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane.

Spectroscopic Data
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While a comprehensive set of spectra for 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane is not
readily available in public databases, the expected spectral characteristics can be inferred from
its structure and data for analogous compounds.

1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the
region of & 7.2-7.8 ppm. The four protons of the dioxolane ring would likely appear as a
multiplet around & 3.9-4.2 ppm, and the methyl protons would present as a singlet around o
1.6-1.8 ppm.

13C NMR: The carbon NMR spectrum should display signals for the aromatic carbons between
0 120-145 ppm, with the carbon attached to the bromine atom appearing in this range. The
quaternary carbon of the dioxolane ring (C-2) would be expected around & 108-110 ppm, the
two methylene carbons of the dioxolane ring around & 65 ppm, and the methyl carbon signal at
approximately & 25-28 ppm.

Mass Spectrometry: The mass spectrum of the isomeric compound 2-(2-bromophenyl)-2-
methyl-1,3-dioxolane shows characteristic peaks at m/z 229 and 227, corresponding to the loss
of a methyl group from the molecular ion, with the isotopic pattern characteristic of a bromine-
containing compound.[2] A similar fragmentation pattern would be anticipated for the 3-bromo
isomer. The molecular ion peaks [M]+ and [M+2]+ should be observed at m/z 242 and 244,

respectively.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic C-O stretching
vibrations for the acetal group in the range of 1050-1250 cm~*. Aromatic C-H stretching
vibrations would be observed around 3000-3100 cm~%, and C-C stretching bands for the
aromatic ring would appear in the 1450-1600 cm~1 region. The C-Br stretching vibration is
expected in the lower frequency region of the spectrum.

Applications in Drug Development and Research

The primary utility of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane in drug development and
organic synthesis lies in its role as a protected form of 3'-bromoacetophenone. The dioxolane
group effectively masks the reactivity of the ketone, allowing for selective chemical
transformations at other positions of the molecule, particularly on the brominated aromatic ring.

Role as a Protecting Group in Synthesis
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The 1,3-dioxolane moiety is a robust protecting group for carbonyls, stable to a wide range of
nucleophilic and basic conditions. This stability allows for reactions such as Grignard reagent
formation, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), or
nucleophilic aromatic substitution to be performed on the bromophenyl ring without interference
from the ketone. The ketone can be readily deprotected under acidic conditions to regenerate
the carbonyl functionality for subsequent reactions.

Protection Reaction at Br _ | Deprotection _ |

Modified Dioxolane

3'-Bromoacetophenone 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane Modified Ketone

Click to download full resolution via product page

General synthetic strategy using the dioxolane as a protecting group.

Potential Intermediate in the Synthesis of Ketoprofen
Analogues

While direct evidence for the use of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane in the
industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen is not
prevalent in the reviewed literature, its structural precursor, 3-boromobenzophenone, is a known
starting material for some synthetic routes to Ketoprofen.[6] The protection of a ketone as a
dioxolane is a common strategy in the synthesis of complex molecules. Therefore, it is
plausible that this compound could be used in the synthesis of Ketoprofen analogues or other
pharmaceutical agents where a 3-acetylphenyl or 3-benzoylphenyl moiety is required. For
instance, the bromo-substituent could be transformed into other functional groups via cross-
coupling reactions, and subsequent deprotection would unveil the ketone. A recent study on the
synthesis of 18F-labeled Ketoprofen methyl esters for imaging neuroinflammation started from
1-(3-bromophenyl)propan-1-one, a close analogue of the precursor to the title compound.[7]

Biological Activity

There is no specific information available in the reviewed literature regarding the biological
activity of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane itself. However, various substituted 1,3-
dioxolanes have been investigated for their potential pharmacological activities. Studies have
shown that some 1,3-dioxolane derivatives exhibit antibacterial and antifungal properties.[4][8]
For example, certain synthesized 1,3-dioxolanes have demonstrated significant activity against
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bacteria such as S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa, as well as excellent
antifungal activity against C. albicans.[4] The biological activity of these compounds is often
attributed to the overall structure and the nature of the substituents on the dioxolane ring.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane is not
readily available. However, safety precautions can be inferred from the data available for its
precursor, 3'-bromoacetophenone, and other related dioxolane compounds.

3'-Bromoacetophenone is classified as causing skin and serious eye irritation.[9][10][11] It is
recommended to handle this compound in a well-ventilated area, wearing appropriate personal
protective equipment (PPE), including gloves and safety goggles.

General safety precautions for handling substituted dioxolanes include avoiding contact with
skin and eyes, and preventing inhalation of vapors. Standard laboratory safety practices should
be followed, including working in a fume hood and having access to safety showers and
eyewash stations.

Disclaimer: This document is intended for informational purposes only and should not be used
as a substitute for a comprehensive safety assessment and consultation of a complete Safety
Data Sheet (SDS) for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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